molecular formula C7H6N2OS B167677 5-Methoxy-2,1,3-benzothiadiazole CAS No. 1753-76-0

5-Methoxy-2,1,3-benzothiadiazole

Cat. No. B167677
CAS RN: 1753-76-0
M. Wt: 166.2 g/mol
InChI Key: XAPHRZKQDIJZDU-UHFFFAOYSA-N
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Description

5-Methoxy-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1753-76-0 and a molecular weight of 166.2 . Its IUPAC name is 5-methoxy-2,1,3-benzothiadiazole .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2,1,3-benzothiadiazole is represented by the SMILES string COc1ccc2nsnc2c1 . The InChI code is 1S/C7H6N2OS/c1-10-5-2-3-6-7 (4-5)9-11-8-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

5-Methoxy-2,1,3-benzothiadiazole has a molecular weight of 166.2 .

Scientific Research Applications

  • Organic Electronics

    • 5-Methoxy-2,1,3-benzothiadiazole and its derivatives are used as electron-deficient building blocks in the field of organic electronics . They are used in the construction of semiconducting polymers, particularly donor–acceptor (D–A) polymers .
    • These polymers have demonstrated interesting properties and promising performances as active layers in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) .
    • The methods of application or experimental procedures involve the design and synthesis of new building blocks for efficient polymer semiconductors .
    • The outcomes have witnessed significant achievements in the field of flexible, stretchable, and printable organic electronics .
  • Organic Light-Emitting Diodes

    • 5-Methoxy-2,1,3-benzothiadiazole and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes .
    • Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
    • The methods of application or experimental procedures involve the synthesis of various polymers, small molecules and metal complexes with BT and its derivatives .
    • The outcomes have led to the development of organic light-emitting diodes with improved electronic properties .
  • Organic Flow Batteries

    • 5-Methoxy-2,1,3-benzothiadiazole has been used in the development of organic flow batteries .
    • The compound is used to store negative charge in 2,1,3-Benzothiadiazole radicals, leading to improved cyclability .
    • The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the battery system .
    • The outcomes have led to the development of organic flow batteries with improved charge storage and cyclability .
  • Polyphenylene Derivatives

    • 5-Methoxy-2,1,3-benzothiadiazole is used in the synthesis of donor–acceptor conjugated polymers based on polyphenylene derivatives .
    • The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the polymer structure .
    • The outcomes have led to the development of conjugated polymers with improved properties .
  • Chemical Synthesis

    • 5-Methoxy-2,1,3-benzothiadiazole is used in chemical synthesis .
    • The compound is used as a building block in the synthesis of various organic compounds .
    • The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the desired organic compound .
    • The outcomes have led to the development of various organic compounds with diverse properties .
  • High-Performance Donor–Acceptor Polymers

    • 5-Methoxy-2,1,3-benzothiadiazole and its π-extended, heteroannulated derivatives are used as acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
    • The methods of application or experimental procedures involve the synthesis of the compound and its incorporation into the polymer structure .
    • The outcomes have led to the development of high-performance donor–acceptor polymers with improved properties .

properties

IUPAC Name

5-methoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPHRZKQDIJZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381763
Record name 5-methoxy-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,1,3-benzothiadiazole

CAS RN

1753-76-0
Record name 5-Methoxy-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LS Konstantinova, EA Knyazeva… - Organic Preparations and …, 2014 - Taylor & Francis
1, 2, 5-Chalcogenadiazoles (oxa-, thia-, selena-, and telluradiazoles) have been known for many years. Their first representative, 2, 1, 3-benzothiadiazole (1), was discovered in 1889 …
Number of citations: 58 www.tandfonline.com
JJ Van Daalen, J Daams, H Koopman… - Recueil des Travaux …, 1967 - Wiley Online Library
The synthesis and test results on the herbicidal and fungicidal activities of a large number of 2,1,3‐benzothiadiazoles, mainly 4,5,7‐trisubstituted derivatives, are described and …
Number of citations: 24 onlinelibrary.wiley.com
RE Davis - 1955 - Indiana University
Number of citations: 0

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